N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-15-6-4-9-19(16(15)2)21-20(25)23-12-10-22(11-13-23)17-7-5-8-18(14-17)24-3/h4-9,14H,10-13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRWUGXCGWXFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 2,3-dimethylaniline with 3-methoxyphenylpiperazine in the presence of a carbothioamide-forming reagent. Common reagents include thiophosgene or carbon disulfide, and the reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Physicochemical and Spectroscopic Comparisons
Molecular Weight and Spectral Data:
Key Observations :
Biological Activity
N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)piperazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 355.5 g/mol. The compound features a piperazine ring substituted with two aromatic moieties, contributing to its biological activity. The structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.5 g/mol |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| XlogP | 4.0 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In experimental models, it showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases . This activity is attributed to the presence of the methoxy group in the aromatic ring, enhancing electron donation properties.
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological effects. Studies suggest that it may act as a potential anxiolytic agent by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic-like effects observed in animal models .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects.
- Antioxidant Mechanism : Its ability to donate electrons helps neutralize free radicals, thereby reducing oxidative damage.
- Neurotransmitter Modulation : By interacting with serotonin and dopamine receptors, it may influence mood and anxiety levels.
Study 1: Antimicrobial Efficacy
A recent study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of several pathogenic bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values were determined against various strains, showing promising results that warrant further investigation for clinical applications .
Study 2: Neuropharmacological Assessment
In a behavioral study aimed at assessing the anxiolytic potential of the compound, rodents treated with varying doses exhibited reduced anxiety-like behaviors in elevated plus maze tests compared to controls. These findings support the hypothesis that this compound may serve as an effective anxiolytic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
